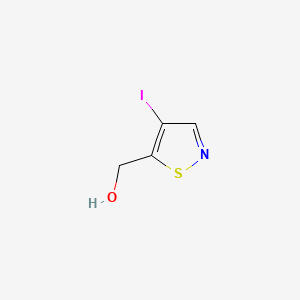
(4-Iodo-1,2-thiazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Iodo-1,2-thiazol-5-yl)methanol is a synthetic compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound is characterized by the presence of an iodine atom at the 4-position and a hydroxymethyl group at the 5-position of the thiazole ring. Thiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry, agrochemicals, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodo-1,2-thiazol-5-yl)methanol typically involves the iodination of a thiazole precursor followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 4-iodothiazole with formaldehyde under basic conditions to yield this compound. The reaction is usually carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Iodo-1,2-thiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: (4-Iodo-1,2-thiazol-5-yl)carboxylic acid.
Reduction: 1,2-Thiazol-5-ylmethanol.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Iodo-1,2-thiazol-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new drugs, particularly in the areas of cancer and infectious diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Iodo-1,2-thiazol-5-yl)methanol is not fully understood, but it is believed to interact with various molecular targets and pathways. The iodine atom and the hydroxymethyl group are thought to play crucial roles in its biological activity. The compound may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Iodo-3-methylisoxazol-5-yl)methanol: Similar in structure but contains an isoxazole ring instead of a thiazole ring.
(4-Iodo-1,3-thiazol-5-yl)methanol: Similar but with a different substitution pattern on the thiazole ring.
Uniqueness
(4-Iodo-1,2-thiazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C4H4INOS |
|---|---|
Poids moléculaire |
241.05 g/mol |
Nom IUPAC |
(4-iodo-1,2-thiazol-5-yl)methanol |
InChI |
InChI=1S/C4H4INOS/c5-3-1-6-8-4(3)2-7/h1,7H,2H2 |
Clé InChI |
VUXIXGREOWRIQL-UHFFFAOYSA-N |
SMILES canonique |
C1=NSC(=C1I)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


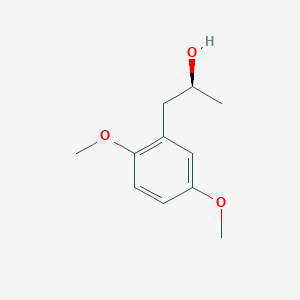
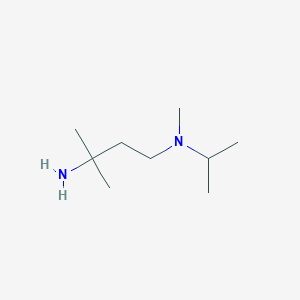
![Methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate](/img/structure/B13592792.png)
![2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylicacidhydrochloride](/img/structure/B13592794.png)
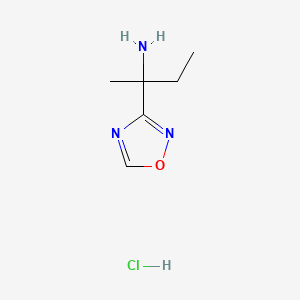
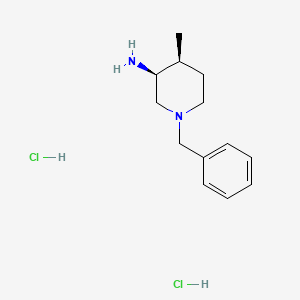
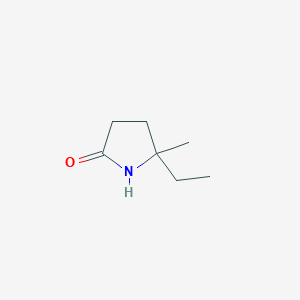
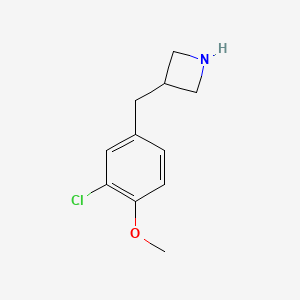
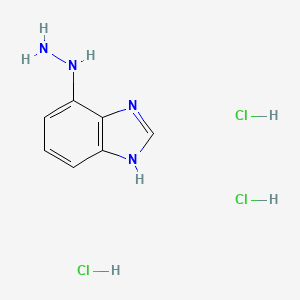
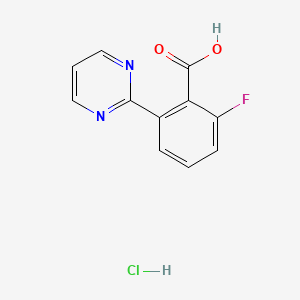
![2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-aminehydrochloride](/img/structure/B13592846.png)

![3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoicacid](/img/structure/B13592855.png)
![4-[2-[(Aminooxy)methyl]phenyl]morpholine](/img/structure/B13592856.png)
